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Core Science & Biosynthesis

Foundational

Technical Guide: Binding Affinity of 4-DAMP Methiodide for M1 vs. M3 Receptors

The Selectivity Paradox and Experimental Characterization Executive Summary 4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a potent muscarinic acetylcholine receptor antagonist.[1] Historically ca...

Author: BenchChem Technical Support Team. Date: February 2026

The Selectivity Paradox and Experimental Characterization

Executive Summary

4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a potent muscarinic acetylcholine receptor antagonist.[1] Historically categorized as "M3-selective" in early smooth muscle pharmacology, this designation is technically inaccurate in the context of molecular binding.

The Bottom Line: 4-DAMP exhibits high and nearly equipotent affinity for both M1 and M3 receptors (


). Its utility as a "selective" tool arises only from its lower affinity for M2 receptors (

).

This guide provides the quantitative data, mechanistic insights, and validated protocols required to correctly interpret 4-DAMP binding profiles in drug discovery and basic research.

Part 1: Pharmacological Profile & Quantitative Data[2]

To understand the binding dynamics, we must look at the dissociation constants (


) derived from radioligand binding assays on cloned human receptors. The data reveals that 4-DAMP cannot distinguish between M1 and M3 subtypes at the binding level.
Table 1: Comparative Binding Affinities (

) of 4-DAMP

Data compiled from Dorje et al. (1991) and IUPHAR/BPS Guide to Pharmacology.

Receptor Subtype

Value (Mean)
Affinity (

nM)
Selectivity Ratio (vs. M3)Functional Location (Primary)
M1 9.0 - 9.2 0.6 - 1.0 ~1.0 (Non-selective) CNS (Cortex/Hippocampus), Glands
M2 8.0 - 8.26.3 - 10.0~10-fold lowerHeart, Smooth Muscle (Presynaptic)
M3 8.9 - 9.3 0.5 - 1.2 Reference Smooth Muscle, Glands, Eye
M4 8.8 - 8.91.2 - 1.5~1.5 (Low selectivity)CNS (Striatum)
M5 8.9 - 9.01.0 - 1.2~1.2 (Low selectivity)CNS (VTA/Substantia Nigra)

Technical Insight: The "M3 selectivity" often cited in older literature is a functional observation in tissues dominated by M2/M3 populations (like guinea pig ileum), where 4-DAMP blocks the M3 contractile response at concentrations that do not affect the M2 receptor. However, in tissues containing both M1 and M3 (e.g., salivary glands or specific CNS circuits), 4-DAMP acts as a dual antagonist.

Visualization: The Selectivity Landscape

The following diagram illustrates the binding profile of 4-DAMP, highlighting the "High Affinity Cluster" (M1, M3, M4, M5) versus the "Low Affinity" M2 target.

DAMP_Selectivity cluster_high High Affinity Targets (pKi ~9.0) cluster_low Lower Affinity Target (pKi ~8.0) DAMP 4-DAMP Methiodide M1 M1 Receptor (CNS/Glands) DAMP->M1 Ki ~0.8 nM M3 M3 Receptor (Smooth Muscle) DAMP->M3 Ki ~1.0 nM M4 M4 Receptor DAMP->M4 M5 M5 Receptor DAMP->M5 M2 M2 Receptor (Cardiac) DAMP->M2 Ki ~10 nM (10x Selectivity)

Figure 1: 4-DAMP Affinity Profile. Note the indistinguishable affinity between M1 and M3, contrasting with the lower affinity for M2.

Part 2: Experimental Protocol – Radioligand Competition Binding

To verify the affinity of 4-DAMP for M1 vs. M3 in your own specific tissue or cell line, you cannot rely on 4-DAMP alone because it will not discriminate between them. You must use a Competition Binding Assay using a non-selective radioligand (like


-NMS) and analyze the displacement curve.
Protocol Design: Self-Validating System

This protocol uses Chinese Hamster Ovary (CHO) cells transfected with human M1 or M3 receptors. This isolates the subtypes, allowing precise


 determination without cross-contamination.

Materials:

  • Membrane Prep: CHO-hM1 and CHO-hM3 membranes.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), Specific Activity ~80 Ci/mmol.
  • Displacer: 4-DAMP Methiodide (10 pM to 10

    
    M).
    
  • Non-specific control: Atropine (1

    
    M).
    
Step-by-Step Workflow
  • Buffer Preparation:

    • Use 25 mM Na-HEPES buffer (pH 7.4) supplemented with 5 mM

      
       and 1 mM 
      
      
      
      .
    • Why: Divalent cations are critical for stabilizing the receptor-G-protein complex, though less critical for antagonist binding, they maintain membrane integrity.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -NMS (0.2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + Atropine (1 
      
      
      
      M).
    • Experimental Wells: Membrane +

      
      -NMS + 4-DAMP (Concentration curve: 
      
      
      
      to
      
      
      M).
  • Equilibrium Phase:

    • Incubate at 25°C for 60-90 minutes .

    • Causality: 4-DAMP is a competitive antagonist. Equilibrium must be reached to satisfy the Cheng-Prusoff equation assumptions.

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Data Analysis (The Critical Step):

    • Calculate

      
       from the sigmoidal dose-response curve.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of the radioligand.
Visualization: Assay Workflow

Binding_Protocol cluster_incubation Incubation (90 min @ 25°C) Start Membrane Preparation (CHO-hM1 or CHO-hM3) Mix Mix: Membrane + [3H]-NMS + 4-DAMP (variable conc) Start->Mix Harvest Harvest via GF/B Filtration (Pre-soaked in PEI) Mix->Harvest Count Liquid Scintillation Counting Harvest->Count Analyze Data Analysis Cheng-Prusoff Equation Count->Analyze

Figure 2: Radioligand competition binding workflow for determining Ki values.

Part 3: Implications for Drug Development
1. The "M3 Selective" Trap

If you are developing a drug for Overactive Bladder (OAB) or COPD targeting M3, using 4-DAMP as a reference compound requires caution.

  • Risk: If you observe efficacy with 4-DAMP in a complex tissue (e.g., brain slice or gut), you cannot rule out M1 involvement.

  • Solution: You must pair 4-DAMP data with Pirenzepine (an M1-selective antagonist,

    
     M1 > M3 by ~100-fold).
    
    • If 4-DAMP blocks the effect but Pirenzepine does not (at low concentrations), the effect is likely M3.

    • If both block the effect, M1 is involved.

2. Functional Antagonism in Smooth Muscle

In smooth muscle (ileum/bladder), the M3 receptor causes contraction (Gq-coupled), while the M2 receptor inhibits relaxation (Gi-coupled).

  • 4-DAMP will block the M3 contractile response efficiently.

  • Because its affinity for M2 is lower (

    
     ~8.0), a "window" exists where 4-DAMP blocks M3 without fully occupying M2. This is the origin of its historical use as an M3 discriminator in peripheral tissues, despite its lack of M1/M3 selectivity.
    
References
  • Dorje, F., et al. (1991).[1][2][3][4] Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733.[3][4][5]

  • IUPHAR/BPS Guide to Pharmacology. (2024). 4-DAMP Ligand Page. International Union of Basic and Clinical Pharmacology.[6][7]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379.

  • Ehlert, F. J., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor subtypes. Life Sciences, 64(25), 2351-2358.[8]

Sources

Exploratory

Technical Guide: 4-DAMP Methiodide – Structural Dynamics and Pharmacological Utility

Part 1: Introduction & Core Utility 4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a synthetic, quaternary ammonium anticholinergic agent widely utilized as a pharmacological probe to dissect musc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Utility

4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a synthetic, quaternary ammonium anticholinergic agent widely utilized as a pharmacological probe to dissect muscarinic acetylcholine receptor (mAChR) subtypes.

Historically, the differentiation of muscarinic responses in peripheral tissues was complicated by the lack of highly selective antagonists. 4-DAMP emerged as a critical tool due to its high affinity for M3 and M1 receptors and significantly lower affinity for M2 receptors. It is the standard "M3-preferring" antagonist used to confirm M3-mediated smooth muscle contraction (e.g., in the ileum, bladder, and trachea) and glandular secretion, distinguishing these effects from those mediated by M2 receptors, which often coexist in these tissues.

Key Pharmacological Role:

  • Primary Target: M3 Muscarinic Receptors (Antagonist).

  • Secondary Targets: M1 (High affinity), M5 (High affinity).

  • Negative Selectivity: Low affinity for M2 and M4 receptors.

  • Physiological Probe: Used to unmask M2-mediated relaxation or inhibition of cAMP by blocking dominant M3 contractile responses.

Part 2: Chemical Architecture & Properties

Chemical Structure

4-DAMP methiodide acts as a quaternary salt of the tertiary amine 4-DAMP. The permanent positive charge on the nitrogen atom renders the molecule hydrophilic and prevents it from crossing the blood-brain barrier (BBB), restricting its action to the peripheral nervous system when administered systemically.

PropertyData
IUPAC Name 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Common Name 4-DAMP methiodide
CAS Number 1952-15-4
Molecular Formula

Molecular Weight 451.34 g/mol
Charge State Quaternary Ammonium Cation (

)
Physicochemical Properties
  • Solubility:

    • DMSO: Soluble up to ~100 mM.[1] Recommended for stock solutions.

    • Ethanol: Soluble up to ~25 mM.

    • Water: Limited solubility; aqueous working solutions should be prepared by diluting organic stocks.

  • Stability: Hygroscopic and light-sensitive. Solid powder should be stored desiccated at -20°C. Solutions should be prepared fresh or stored in aliquots at -20°C, protected from light.

Part 3: Pharmacological Profile & Selectivity

Receptor Selectivity Ratios

4-DAMP is not "M3 specific" in the absolute sense but is highly selective against M2 receptors. This M3/M2 selectivity window (approx. 10 to 20-fold) is sufficient for functional discrimination in isolated tissue bioassays.

Table 1: Affinity Profile (


 values) in Human Receptors 
| Receptor Subtype | Affinity (

) | Functional Role Blocked | | :--- | :--- | :--- | | M1 | ~9.0 - 9.2 | Neural signaling, gastric acid secretion | | M2 | ~8.2 - 8.4 | Cardiac slowing, presynaptic inhibition | | M3 | ~9.1 - 9.3 | Smooth muscle contraction, glandular secretion | | M4 | ~8.4 | CNS modulation (less relevant for peripheral 4-DAMP) | | M5 | ~9.0 | CNS dopamine regulation |

Note: Values are approximate means derived from radioligand binding assays (e.g., using


-NMS).
Mechanism of Action

4-DAMP functions as a competitive antagonist . It binds reversibly to the orthosteric site of the muscarinic receptor, preventing the binding of acetylcholine (ACh).

  • M3 Blockade: Prevents

    
     protein coupling 
    
    
    
    Inhibits PLC activation
    
    
    Reduces
    
    
    production
    
    
    Blocks intracellular
    
    
    release
    
    
    Prevents Contraction/Secretion.

Part 4: Visualization of Signaling & Logic

Diagram 1: M3 Receptor Signaling & 4-DAMP Blockade

This diagram illustrates the


-coupled pathway utilized by M3 receptors to induce smooth muscle contraction and the specific interception point of 4-DAMP.

M3_Signaling ACh Acetylcholine (Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates DAMP 4-DAMP (Antagonist) DAMP->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Receptors Response Smooth Muscle Contraction Ca->Response MLCK Activation

Caption: 4-DAMP competitively antagonizes the M3 receptor, preventing Gq-mediated calcium release and subsequent muscle contraction.

Diagram 2: Experimental Logic for Subtype Differentiation

Researchers often use 4-DAMP in conjunction with Methoctramine (M2 selective) to characterize tissue responses.

Bioassay_Logic Start Tissue Response (e.g., Contraction) Apply_DAMP Apply 4-DAMP (10-100 nM) Start->Apply_DAMP Result_D Response Blocked? Apply_DAMP->Result_D M3_Path M3 Mediated Result_D->M3_Path Yes (High Potency) Check_M2 Apply Methoctramine (M2 Selective) Result_D->Check_M2 No / Low Potency Result_M Response Blocked? Check_M2->Result_M M2_Path M2 Mediated Result_M->M2_Path Yes Unknown Non-Cholinergic / Other Result_M->Unknown No

Caption: Logical flow for identifying dominant muscarinic subtypes in isolated tissue preparations using selective antagonists.

Part 5: Experimental Protocols & Synthesis

Preparation of Stock Solutions

Protocol:

  • Solvent: Dissolve 4-DAMP methiodide powder in 100% DMSO to achieve a 10 mM stock concentration.

  • Storage: Aliquot into light-resistant microcentrifuge tubes (e.g., amber tubes) to prevent photodegradation. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock at least 1:1000 into the physiological buffer (e.g., Krebs-Henseleit solution) to ensure the final DMSO concentration is <0.1%, avoiding solvent artifacts.

Organ Bath Assay (Smooth Muscle)

Objective: Determine the affinity (


) of 4-DAMP for muscarinic receptors in guinea pig ileum.
  • Tissue Prep: Mount ileal segments in an organ bath containing Krebs buffer at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Allow tissue to equilibrate for 60 minutes under 1g resting tension, washing every 15 minutes.

  • Control Curve: Construct a cumulative concentration-response curve (CCRC) to a standard agonist (e.g., Carbachol) (

    
     M to 
    
    
    
    M). Wash until baseline is restored.
  • Antagonist Incubation: Incubate the tissue with 4-DAMP methiodide (e.g., 10 nM) for 30–60 minutes.

    • Note: Sufficient equilibration time is crucial for high-affinity antagonists to reach equilibrium.

  • Test Curve: Repeat the agonist CCRC in the presence of 4-DAMP.

  • Analysis: Observe the rightward shift of the curve. Calculate the dose ratio (DR) and determine

    
     using Schild analysis (
    
    
    
    ).
Chemical Synthesis Overview

While commercially available, the synthesis of 4-DAMP methiodide follows a classic derivatization pathway.

  • Esterification: The precursor 4-hydroxy-N-methylpiperidine is reacted with diphenylacetyl chloride (or diphenylacetic acid activated with thionyl chloride) in an inert solvent (e.g., dichloromethane) with a base (triethylamine) to scavenge HCl. This yields the tertiary amine base, 4-DAMP .

  • Quaternization: The 4-DAMP base is dissolved in acetone or ethanol and treated with an excess of methyl iodide (MeI) . The reaction is exothermic and results in the precipitation of the quaternary ammonium salt, 4-DAMP methiodide .

  • Purification: Recrystallization from ethanol/ether yields the pure white crystalline solid.

References

  • Barlow, R. B., & Kitchen, R. (1982). The actions of some esters of 4-hydroxyquinuclidine on guinea-pig ileum, atria and rat fundus strip. British Journal of Pharmacology, 77(3), 549–557. Link

  • Barlow, R. B., & Shepherd, M. K. (1985). A search for selective antagonists at M2 muscarinic receptors. British Journal of Pharmacology, 85(2), 427–435. Link

  • Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. Link

  • Ehlert, F. J. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 58(22), 1929-1942. Link

  • PubChem. (n.d.). 4-DAMP Methiodide Compound Summary. National Library of Medicine. Link

Sources

Foundational

Difference between 4-DAMP and 4-DAMP methiodide quaternary salts

The following technical guide details the structural, pharmacological, and experimental distinctions between the tertiary amine precursor (4-DAMP Base) and its quaternary ammonium derivative (4-DAMP Methiodide). Differen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, pharmacological, and experimental distinctions between the tertiary amine precursor (4-DAMP Base) and its quaternary ammonium derivative (4-DAMP Methiodide).

Differentiation, Mechanism of Action, and Experimental Application

Executive Summary

In muscarinic receptor pharmacology, 4-DAMP is a high-affinity antagonist exhibiting selectivity for the M3 and M1 receptor subtypes.[1][2][3] While the acronym "4-DAMP" is frequently used in commercial catalogs to refer to the methiodide salt (4-DAMP methiodide), a critical distinction exists between the tertiary amine base and the quaternary ammonium salt .

  • 4-DAMP (Base): A tertiary amine capable of crossing the blood-brain barrier (BBB) in vivo.

  • 4-DAMP Methiodide: A quaternary ammonium salt (permanently charged) that is peripherally restricted and cannot cross the BBB.

This guide delineates the chemical and functional differences to ensure accurate reagent selection for CNS versus peripheral signaling studies.

Part 1: Chemical Architecture & Nomenclature

The fundamental difference lies in the nitrogen center of the piperidine ring. This "Nitrogen Switch" dictates the molecule's solubility and permeability profile.

Feature4-DAMP (Base)4-DAMP Methiodide (Salt)
IUPAC Name 4-diphenylacetoxy-1-methylpiperidine4-diphenylacetoxy-1,1-dimethylpiperidinium iodide
Structure Type Tertiary Amine Quaternary Ammonium
Nitrogen State Protonated/Unprotonated equilibrium (pH dependent)Permanently Positively Charged (

)
Molecular Formula


Solubility Organic solvents (DMSO, Ethanol, Chloroform)Water (moderate), DMSO, Ethanol
BBB Permeability Permeable (Lipophilic)Impermeable (Hydrophilic/Charged)
Visualization: The Nitrogen Switch

The following diagram illustrates the structural transformation and the resulting charge phenotype.

ChemicalStructure Base 4-DAMP (Base) Tertiary Amine (Lipophilic) Methylation Methylation (+ CH3-I) Base->Methylation Synthesis Salt 4-DAMP Methiodide Quaternary Ammonium (Hydrophilic / Charged) Methylation->Salt Permanent Positive Charge

Figure 1: The conversion of 4-DAMP Base to Methiodide fixes the charge, preventing BBB transit.

Part 2: Pharmacodynamics & Pharmacokinetics

Receptor Selectivity (M3/M1 > M2)

Both forms exhibit high affinity for M3 and M1 muscarinic receptors. The quaternary nitrogen of the methiodide salt often mimics the quaternary ammonium group of the endogenous ligand, acetylcholine , potentially conferring slightly higher affinity and faster association rates compared to the tertiary base.

  • M3 Receptor (Gq-coupled): Smooth muscle contraction, glandular secretion.

  • M1 Receptor (Gq-coupled): CNS signaling, gastric acid secretion.

  • M2 Receptor (Gi-coupled): Cardiac inhibition (Lower affinity for 4-DAMP).

The Blood-Brain Barrier (BBB) Filter

The defining practical difference is the ability to access the Central Nervous System (CNS).

  • In Vivo CNS Studies: You must use the Base (or administer the Salt directly into the brain via intracerebroventricular (ICV) injection).

  • In Vivo Peripheral Studies: Use the Methiodide Salt . It isolates peripheral effects (e.g., gut motility, salivation) without confounding central behavioral effects.

BBB_Mechanism cluster_blood Systemic Circulation (Blood) cluster_barrier Blood-Brain Barrier (Endothelial Tight Junctions) cluster_brain Central Nervous System (Brain) Base_Blood 4-DAMP (Base) [Uncharged Equilibrium] Barrier Lipid Bilayer Barrier Base_Blood->Barrier Passive Diffusion Salt_Blood 4-DAMP Methiodide [Permanently Charged] Salt_Blood->Barrier Repelled by Charge Target_CNS M1/M3 Receptors (CNS) Barrier->Target_CNS Access Granted

Figure 2: Differential permeability. The methiodide salt is excluded from the CNS by the BBB.

Part 3: Experimental Protocols & Decision Matrix

Decision Matrix: Which Reagent to Choose?
Experimental GoalRecommended FormReason
Smooth Muscle Bath (Ileum/Trachea) 4-DAMP Methiodide High water solubility; mimics ACh charge; standard reference.
Receptor Binding (Membranes) 4-DAMP Methiodide High affinity; water soluble for buffer preparation.
In Vivo: Gut Motility (Systemic) 4-DAMP Methiodide Blocks peripheral M3 without CNS side effects (confusion, ataxia).
In Vivo: Memory/Cognition 4-DAMP Base Must cross BBB to block central M1/M3 receptors.
In Vivo: ICV Injection 4-DAMP Methiodide Can be used if injected directly into the brain (bypassing BBB).
Protocol 1: Preparation of 4-DAMP Methiodide Stock (10 mM)

Standard protocol for in vitro smooth muscle or binding assays.

  • Reagent: 4-DAMP Methiodide (MW: ~451.34 g/mol ).[4]

  • Solvent: Dimethyl sulfoxide (DMSO) or deionized water. Note: DMSO is preferred for long-term stability (-20°C).

  • Calculation: To make 1 mL of 10 mM stock:

    • Weigh 4.51 mg of 4-DAMP Methiodide.

    • Dissolve in 1 mL of DMSO.

    • Vortex until clear (approx. 30 seconds).

  • Storage: Aliquot into light-protective vials. Store at -20°C. Stable for 1-3 months.

  • Usage: Dilute 1:10,000 in Krebs-Henseleit buffer for a final concentration of 1 µM (M3 blocking range).

Protocol 2: Schild Plot Analysis (M3 Antagonism)

Validating antagonism in isolated guinea pig ileum.

  • Tissue Prep: Mount ileum segments in an organ bath containing Krebs buffer (37°C, carbogenated).

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Carbachol (

    
     M to 
    
    
    
    M).
  • Wash: Wash tissue 3x over 20 minutes.

  • Incubation: Incubate tissue with 4-DAMP Methiodide (e.g., 10 nM) for 30 minutes.

  • Test Curve: Repeat Carbachol CRC in the presence of 4-DAMP.

  • Analysis: Observe the rightward shift of the curve.

    • Result: 4-DAMP should cause a parallel rightward shift without depressing the maximum response (competitive antagonism).

    • Affinity: The

      
       value for 4-DAMP at M3 receptors is typically 9.0 - 9.3 .[5]
      

Part 4: References

  • Barlow, R. B., & Shepherd, M. K. (1985). A search for selective antagonists at M2 muscarinic receptors. British Journal of Pharmacology, 85(2), 427–435.

  • Ehlert, F. J., et al. (1991). The use of 4-diphenylacetoxy-N-(2-chloroethyl)-piperidine (4-DAMP mustard) for estimating the apparent affinities of some agonists acting at muscarinic receptors in guinea-pig ileum. British Journal of Pharmacology, 102(3), 657–662.

  • Doods, H. N., et al. (1987). Selective antagonists for muscarinic receptor subtypes. Trends in Pharmacological Sciences, 8(7), 269-272.

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379.

  • Abcam Product Datasheet. 4-DAMP, Muscarinic receptor antagonist (ab120144).[6] Abcam.

Sources

Protocols & Analytical Methods

Method

4-Diphenylacetoxy-N-methylpiperidine methiodide calcium imaging protocol

Pharmacological Dissection of Muscarinic Signaling: 4-DAMP Methiodide Application Note Executive Summary & Mechanism of Action 4-DAMP Methiodide is a high-affinity, selective muscarinic acetylcholine receptor (mAChR) ant...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Dissection of Muscarinic


 Signaling: 4-DAMP Methiodide Application Note 

Executive Summary & Mechanism of Action

4-DAMP Methiodide is a high-affinity, selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] Unlike its tertiary amine counterpart (4-DAMP), the methiodide form contains a quaternary ammonium group. This permanent positive charge renders the molecule membrane-impermeable, restricting its action to cell-surface receptors .

In calcium imaging, 4-DAMP methiodide is the gold standard for distinguishing M3-mediated calcium transients (typically


-coupled) from those mediated by other subtypes or non-specific sources.

Key Pharmacological Profile:

  • Primary Target: M3 Muscarinic Receptor (

    
    ).
    
  • Secondary Targets: High affinity for M5 (

    
    ) and M1 (
    
    
    
    ).
  • Low Affinity: M2 and M4 (

    
    ).
    
  • Mechanism: Competitive antagonism of Acetylcholine (ACh) or Carbachol (CCh) binding sites, preventing

    
     protein activation and subsequent 
    
    
    
    -mediated
    
    
    release.

Experimental Logic & Signaling Pathway

To validate M3-dependency, the experimental design must compare agonist-induced calcium spikes in the presence and absence of 4-DAMP methiodide.

Figure 1: M3 Receptor Signaling & Blockade Pathway

G ACh Agonist (ACh / Carbachol) M3 M3 Receptor (Surface) ACh->M3 Activates DAMP 4-DAMP Methiodide (Antagonist) DAMP->M3 Blocks (Competitive) Gq Gq Protein M3->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release

Caption: Competitive antagonism of the Gq-PLC-IP3 pathway by 4-DAMP Methiodide at the surface M3 receptor.

Material Preparation & Handling

Critical Solubility Note: 4-DAMP Methiodide is a salt. It is soluble in water but often stocked in DMSO for long-term stability. However, aqueous solutions can hydrolyze over time.

ComponentSpecificationPreparation ProtocolStorage
Stock Solution 10 mMDissolve 4.5 mg in 1 mL DMSO (anhydrous). Vortex until clear.-20°C (Aliquot to avoid freeze-thaw). Stable for 3-6 months.
Working Solution 1 nM – 100 nMDilute Stock 1:1000 into imaging buffer (HBSS/Tyrode's) immediately before use.Fresh only. Discard after 4 hours.
Vehicle Control 0.01% DMSOMatch the DMSO concentration of the highest antagonist dose.N/A

Safety: 4-DAMP is a potent muscarinic antagonist.[2] Wear gloves and safety glasses. Avoid inhalation of powder.

Detailed Calcium Imaging Protocol

This protocol assumes the use of a ratiometric dye (Fura-2) or single-wavelength dye (Fluo-4/Cal-520) on adherent cells (e.g., smooth muscle, HEK-M3, or neurons).

Phase 1: Dye Loading (Generic)
  • Preparation: Wash cells 2x with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Loading: Incubate cells with 2-4 µM Fluo-4 AM (or Fura-2 AM) + 0.02% Pluronic F-127 for 30-45 minutes at Room Temperature (RT) in the dark.

    • Expert Tip: Loading at RT prevents dye sequestration into organelles compared to 37°C.

  • De-esterification: Wash cells 2x with Assay Buffer. Incubate in fresh buffer for 20 minutes to allow complete hydrolysis of the AM ester.

Phase 2: The Antagonist Challenge (The Critical Step)

To prove M3 specificity, you cannot simply co-apply the drug. You must pre-incubate to reach equilibrium binding.

  • Baseline Recording (0-60s): Record resting fluorescence (

    
    ) to establish a stable baseline.
    
  • Antagonist Pre-incubation (Off-line or Perfusion):

    • Perfusion Method:[3] Switch flow to buffer containing 10 nM 4-DAMP Methiodide . Perfusion time: 5-10 minutes .

    • Static Bath Method: Gently aspirate buffer and replace with buffer containing 4-DAMP Methiodide. Incubate for 15-20 minutes .

    • Why? 4-DAMP has a slow dissociation rate. Adequate pre-incubation ensures all surface M3 receptors are occupied before the agonist arrives.

  • Agonist Challenge:

    • Apply Carbachol (1 µM - 10 µM) or Acetylcholine in the continued presence of 4-DAMP.

    • Note: Do not wash out the 4-DAMP before adding agonist, or the agonist will displace the antagonist too quickly.

  • Washout (Reversibility Check):

    • Wash aggressively with agonist-free, antagonist-free buffer for 10-15 minutes.

    • Re-challenge with Agonist. (Signal should partially recover, confirming cell viability).

Figure 2: Experimental Workflow Timeline

Workflow cluster_Exp Pharmacological Manipulation Start Start: Adherent Cells (90% Confluence) Load Dye Loading (Fluo-4 AM, 30 min, RT) Start->Load DeEst De-esterification (20 min, Buffer Only) Load->DeEst Baseline Baseline Recording (60 sec) DeEst->Baseline Incubate Pre-incubation 4-DAMP Methiodide (10-20 min) CRITICAL STEP Baseline->Incubate Challenge Agonist Injection (Carbachol + 4-DAMP) Incubate->Challenge Record Record Ca2+ Transient (Peak Analysis) Challenge->Record Wash Washout (Buffer Only, 15 min) Record->Wash ReCh Viability Check (Agonist Only) Wash->ReCh

Caption: Step-by-step calcium imaging workflow ensuring equilibrium binding of 4-DAMP prior to agonist exposure.

Data Analysis & Interpretation

Concentration-Response Selectivity

The most common error is using 4-DAMP at concentrations that lose selectivity.

ConcentrationReceptor Blockade ProfileInterpretation
1.0 nM >50% M3 Block, Minimal M1/M2 effectHighly Selective. Use for sensitive systems.
10 nM >90% M3 Block , ~50% M1 BlockRecommended Working Concentration.
100 nM Complete M3/M1/M5 Block, Partial M2/M4Non-selective muscarinic blockade. Avoid.
1 µM "Chemical Knockout" of all mAChRsUseful only as a positive control for total muscarinic silence.
Calculation

Calculate the Inhibition Ratio :



Where 

is the peak fluorescence minus baseline (

).

Troubleshooting & Controls

  • Signal doesn't block:

    • Cause: Agonist concentration is too high (supramaximal).

    • Fix: Perform an agonist dose-response curve first. Use the

      
       or 
      
      
      
      concentration of Carbachol, not the saturating dose. Competitive antagonists can be overcome by high agonist levels.
  • High Baseline Fluorescence:

    • Cause: Cell stress or dye leakage.

    • Fix: Lower loading temperature to RT; add Probenecid (2.5 mM) to buffer to inhibit anion transporters.

  • Distinguishing M1 vs M3:

    • Since 4-DAMP hits M1 and M3, how do you know it's M3?

    • Solution: Run a parallel well with Pirenzepine (M1 selective,

      
       at M1, low at M3). If Pirenzepine (100 nM) fails to block but 4-DAMP (10 nM) blocks, the signal is M3-mediated .
      

References

  • Caulfield, M. P. (1993). Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics.[4]

  • Ehlert, F. J., et al. (2005). The Use of Irreversible Ligands to Inactivate Receptor Subtypes: 4-DAMP Mustard and Muscarinic Receptors.[1] Life Sciences.

  • Eglen, R. M., & Watson, N. (1996). Selective Muscarinic Receptor Agonists and Antagonists.[2][4][5] Pharmacology & Toxicology.

  • Dorje, F., et al. (1991). Antagonist Binding Profiles of Five Cloned Human Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics.

Sources

Application

Technical Application Note: Optimization of 4-DAMP Methiodide IP Dosing in Murine Models

Part 1: Executive Summary & Pharmacological Rationale 4-DAMP Methiodide (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is a potent, selective muscarinic acetylcholine receptor antagonist with high affinity for the M...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Rationale

4-DAMP Methiodide (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is a potent, selective muscarinic acetylcholine receptor antagonist with high affinity for the M3 subtype (


).

Unlike its tertiary amine counterpart (4-DAMP), the methiodide form is a quaternary ammonium salt. This chemical distinction is critical for experimental design:

  • Peripheral Restriction: It carries a permanent positive charge, preventing it from crossing the Blood-Brain Barrier (BBB).

  • Selectivity Utility: It allows researchers to isolate peripheral M3 receptor functions (e.g., bladder contraction, gut motility, lung inflammation, exocrine secretion) without confounding central nervous system (CNS) effects.

Mechanism of Action

4-DAMP methiodide competitively blocks the binding of acetylcholine (ACh) to M3 receptors found primarily on smooth muscle and glandular tissues.

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates FourDAMP 4-DAMP Methiodide (Antagonist) FourDAMP->M3R Blocks Gq Gq Protein M3R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Smooth Muscle Contraction / Glandular Secretion Ca->Response Mediates

Figure 1: Signal transduction pathway of the M3 receptor. 4-DAMP Methiodide acts as a competitive antagonist, preventing Gq-protein coupling and subsequent calcium release.

Part 2: Dose Selection & Preparation Protocol

Dosage Guidelines

The optimal dose depends on the physiological endpoint. M3 receptors have high sensitivity; therefore, excessive dosing (>10 mg/kg) may result in loss of selectivity (spillover to M1/M2 receptors) or systemic hypotension.

Experimental ModelTarget TissueRecommended IP DoseFrequencyKey Reference
Smooth Muscle Motility Bladder / Gut1 – 5 mg/kg Single Bolus[1, 2]
Exocrine Secretion Salivary / Nasal0.5 – 2 mg/kg Single Bolus[3]
Airway Inflammation Lung (Asthma)2 – 10 mg/kg Single Bolus[4]
Oncology Xenografts Colon Cancer5 – 10 mg/kg Daily (Chronic)[5, 6]

Expert Insight: For acute antagonism (e.g., blocking carbachol-induced bladder contraction), a dose of 2 mg/kg is often the "Goldilocks" zone—sufficient to block >80% of M3 receptors without significant off-target cardiovascular collapse.

Solubility & Vehicle Formulation

4-DAMP methiodide is a salt, but the diphenyl groups make it somewhat lipophilic. While soluble in pure DMSO, injecting 100% DMSO is toxic. Challenge: Precipitation can occur in pure saline at high concentrations (>5 mg/mL).

Protocol A: Standard Low Dose (< 5 mg/kg) [1]
  • Vehicle: Sterile Saline (0.9% NaCl).

  • Method: Dissolve powder directly in saline. Vortex vigorously.

  • Stability: Use within 4 hours.

Protocol B: High Dose / Chronic Use (> 5 mg/kg)
  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2]

  • Preparation Steps:

    • Dissolve 4-DAMP methiodide in DMSO (10% of final vol).

    • Add PEG300 (40% of final vol) and mix.

    • Add Tween-80 (5% of final vol) and mix.

    • Slowly add warm Saline (45% of final vol) while vortexing.

  • Why this works: This co-solvent system prevents crystal formation in the peritoneal cavity, ensuring consistent bioavailability.

Part 3: Experimental Workflow (IP Injection)

Pre-Experiment Checklist
  • Mice: Acclimatize for >5 days.

  • Fasting: 4-6 hours fasting is recommended for gastrointestinal motility studies to reduce variability.

  • Timing: 4-DAMP methiodide has a rapid onset but a moderate half-life. Administer 30 minutes prior to agonist challenge or physiological measurement.

IP_Workflow Start Start: Weigh Mouse Calc Calculate Volume (Standard: 10 mL/kg) Start->Calc Prep Prepare Solution (Freshly made) Calc->Prep Inject IP Injection (Lower Right Quadrant) Prep->Inject Wait Wait 30 Minutes (Equilibration) Inject->Wait Challenge Agonist Challenge (e.g., Carbachol/Pilocarpine) Wait->Challenge Measure Data Collection (e.g., Voiding/Salivation) Challenge->Measure

Figure 2: Standardized workflow for acute M3 antagonism studies.

Step-by-Step Administration
  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).

  • Needle: Use a 27G or 30G needle.

  • Injection: Insert needle at a 30-degree angle. Aspirate slightly to ensure no blood/urine/gut content is drawn. Inject smoothly.

  • Post-Injection: Return mouse to cage. Observe for 30 minutes.

Part 4: Validation & Troubleshooting

How to Validate the Block (Self-Validating System)

To prove that your 4-DAMP methiodide injection was successful and acted peripherally:

The "Tremor vs. Saliva" Test: Inject the mouse with Pilocarpine (1-3 mg/kg IP) 30 minutes after 4-DAMP.

  • Positive Result (Successful M3 Block): The mouse exhibits no salivation (peripheral M3 blocked) but still exhibits tremors (central M1/M3 intact).

  • Note: If you used Atropine (which crosses BBB), both salivation and tremors would be blocked. If you see no tremors, your BBB may be compromised, or the dose is too high.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitate in Syringe Low solubility in salineSwitch to Protocol B (DMSO/PEG/Tween vehicle).
Inconsistent Data Injection into gut/bladderRefine IP technique; ensure "pull-back" check before injecting.
CNS Side Effects BBB leakage or overdoseReduce dose; Ensure compound is Methiodide salt, not base.
Short Duration Rapid clearanceRedose every 4-6 hours for chronic studies, or use osmotic minipumps.

References

  • Yamada, S., et al. (1980). "In vivo demonstration of muscarinic receptor subtypes in the rat bladder." Journal of Pharmacology and Experimental Therapeutics. (General reference for M3 bladder antagonism)

  • Ehlert, F. J., et al. (2005). "The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Tobin, G., et al. (2009). "Muscarinic receptor subtypes in the salivary glands." Journal of Physiology and Pharmacology.

  • Kistemaker, L. E., et al. (2013). "Muscarinic M3 receptors contribute to allergen-induced airway remodeling in mice." American Journal of Respiratory Cell and Molecular Biology.

  • Raufman, J. P., et al. (2008). "Muscarinic receptor agonists stimulate matrix metalloproteinase 1-dependent invasion of human colon cancer cells." Biochemical and Biophysical Research Communications.

  • MedChemExpress. "4-DAMP Methiodide Product Protocol & Solubility."

Sources

Method

Application Note: Characterizing Muscarinic M3/M1 Selectivity via 4-DAMP Methiodide Competition Binding

Introduction & Scientific Rationale 4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a high-affinity, selective muscarinic acetylcholine receptor antagonist.[1] Historically, it has been the "gold s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-DAMP methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a high-affinity, selective muscarinic acetylcholine receptor antagonist.[1] Historically, it has been the "gold standard" tool for distinguishing M3 (smooth muscle/glandular) and M1 (neuronal) receptors from the M2 (cardiac) subtype.

While non-selective antagonists like Atropine bind all muscarinic subtypes (M1–M5) with equal affinity, 4-DAMP exhibits a distinct selectivity profile: M3 ≈ M1 > M5 >> M2 ≈ M4 .

The "Methiodide" Advantage

The methiodide salt form renders the compound a quaternary ammonium . Unlike its tertiary amine counterparts, it carries a permanent positive charge.

  • In Vivo: It cannot cross the blood-brain barrier (BBB), making it ideal for isolating peripheral M3 effects.

  • In Vitro (Binding): The charge improves aqueous solubility compared to the free base, but the diphenyl groups remain highly lipophilic. This duality requires specific protocol adaptations (e.g., filter coating) to prevent non-specific binding (NSB).

Experimental Logic: The Competition Assay

Since 4-DAMP is not typically available as a tritiated radioligand itself, it is employed as a heterologous displacer in competition assays.

  • Radioligand: Use a non-selective, high-affinity antagonist like [

    
    H]-N-Methylscopolamine ([
    
    
    
    H]-NMS)
    or [
    
    
    H]-QNB
    .
  • Displacer: Titrate 4-DAMP methiodide.

  • Readout:

    • Steep Curve (Hill Slope = 1.0): Indicates a homogeneous receptor population (e.g., pure M3 in CHO cells).

    • Shallow/Biphasic Curve (Hill Slope < 0.8): Indicates a mixed population (e.g., M2/M3 in bladder tissue). The high-affinity component represents M3/M1; the low-affinity component represents M2.

Mechanistic Workflow

The following diagram illustrates the logical flow of a competition binding assay designed to discriminate receptor subtypes.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibrium Binding cluster_2 Phase 3: Separation & Data Membrane Membrane Prep (Rat Bladder/Ileum or CHO-M3) Incubation Incubation 60 min @ 25°C (Tris-HCl + MgCl2) Membrane->Incubation Ligand Radioligand [3H]-NMS (~0.2 nM) Ligand->Incubation DAMP Displacer 4-DAMP Methiodide (10^-11 to 10^-5 M) DAMP->Incubation Equilibrium Receptor-Ligand Complex vs. Receptor-4-DAMP Complex Incubation->Equilibrium Filter Vacuum Filtration (GF/C + 0.3% PEI) Equilibrium->Filter Terminate Count LSC Counting (DPM -> CPM) Filter->Count Analysis Curve Fitting (One-site vs Two-site) Count->Analysis

Caption: Workflow for 4-DAMP competition binding. Critical control points include the PEI filter pretreatment to minimize hydrophobic adsorption of the displacer.

Detailed Protocol

A. Materials Preparation[2][3][4]
ComponentSpecificationNotes
4-DAMP Methiodide MW: 451.34 g/mol Store powder at -20°C. Protect from light.[2]
Stock Solution 10 mM in DMSOCritical: Avoid repeated freeze-thaw. Aliquot and store at -80°C.
Radioligand [

H]-NMS (80-85 Ci/mmol)
Hydrophilic; detects surface receptors. Low NSB.[3]
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl

, 1 mM EDTA, pH 7.4
Mg

stabilizes receptor conformation.
Filters Whatman GF/C or GF/BMust presoak in 0.3% Polyethyleneimine (PEI) for >1 hr.
B. Membrane Preparation (Tissue)

Standardizing the receptor source is vital for reproducibility.

  • Dissection: Isolate tissue (e.g., Rat Ileum smooth muscle). Remove mucosa (scraping) to reduce non-receptor protein.

  • Homogenization: Homogenize in 20 volumes of ice-cold Lysis Buffer (10 mM Tris, 1 mM EDTA, pH 7.4) using a Polytron (bursts of 10s).

  • Centrifugation:

    • Spin 1: 1,000

      
       for 10 min (remove nuclei/debris). Discard pellet.
      
    • Spin 2: Supernatant at 40,000

      
       for 20 min.
      
  • Wash: Resuspend pellet in Assay Buffer; re-spin at 40,000

    
    .
    
  • Storage: Resuspend final pellet to ~2 mg protein/mL. Flash freeze in liquid N

    
    .
    
C. Competition Binding Assay Steps
  • Plate Setup: Use 96-well polypropylene deep-well plates or polystyrene tubes.

  • Additions (Final Volume 250–500 µL):

    • 50 µL Assay Buffer (for Total Binding) OR 10 µM Atropine (for Non-Specific Binding, NSB).

    • 50 µL 4-DAMP Methiodide (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL [

      
      H]-NMS (Final concentration ~0.2 nM, approx 
      
      
      
      ).
    • 100 µL Membrane Suspension (20–50 µg protein/well).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) or 30°C.

    • Note: 4-DAMP has slow dissociation kinetics; equilibrium must be reached. 60 mins is usually sufficient for NMS displacement.

  • Termination:

    • Place PEI-soaked filters on vacuum manifold.

    • Rapidly filter samples.

    • Wash 3 x 4 mL with ice-cold Wash Buffer (50 mM Tris, pH 7.4).

  • Counting: Dry filters, add scintillation cocktail, and count.

Data Analysis & Interpretation

Quantitative Parameters

Convert CPM to DPM. Calculate Specific Binding (SB) :



Fit data to the Cheng-Prusoff Equation to determine


:


  • 
     = Concentration of radioligand.
    
  • 
     = Dissociation constant of radioligand (determined previously via Saturation Binding).
    
Reference Affinity Profile (Human Receptors)

Use these values to validate your assay results.

Subtype

(4-DAMP)

(nM)
Selectivity Ratio (vs M3)
M3 (Gland/Smooth Muscle)9.1 – 9.3 0.5 – 0.8 1.0
M1 (Neuronal)8.9 – 9.20.6 – 1.2~1.2
M5 (CNS)8.8 – 9.01.0 – 1.5~2.0
M4 (CNS)8.0 – 8.2~7.0~10
M2 (Cardiac)7.8 – 8.0 10 – 15 ~20
Decision Logic: Subtype Discrimination

The following diagram explains how to interpret the Hill Slope from your competition curve.

Logic Start Analyze Hill Slope (nH) SlopeOne nH ≈ 1.0 Start->SlopeOne SlopeLow nH < 0.8 Start->SlopeLow SingleSite Single Site Fit Homogeneous Population SlopeOne->SingleSite TwoSite Two Site Fit Heterogeneous Population SlopeLow->TwoSite HighAff High Affinity Site (Ki < 1nM) Likely M3 or M1 TwoSite->HighAff LowAff Low Affinity Site (Ki > 10nM) Likely M2 TwoSite->LowAff

Caption: Interpretation logic for 4-DAMP competition curves. A shallow slope (<0.8) necessitates a two-site binding model to resolve M3 (high affinity) from M2 (low affinity).

Troubleshooting & Optimization (Expertise)

Issue 1: High Non-Specific Binding (NSB)

  • Cause: 4-DAMP is lipophilic (despite the methiodide charge) and sticks to glass fiber filters.

  • Solution: Pre-soak GF/C filters in 0.3% PEI for at least 1 hour. Alternatively, add 0.1% BSA to the assay buffer.

Issue 2: "Right-Shifted" Curves (Lower apparent affinity)

  • Cause: Ligand Depletion. If the receptor concentration is too high (>10% of

    
    ), the free ligand concentration drops, violating Cheng-Prusoff assumptions.
    
  • Solution: Dilute membranes so that Total Binding is < 10% of total added radioactivity.

Issue 3: Insoluble Compound

  • Cause: 4-DAMP Methiodide can precipitate at high concentrations in cold buffers.

  • Solution: Dissolve stock in DMSO. Ensure the final DMSO concentration in the assay well is < 1% (muscarinic receptors are sensitive to high DMSO).

References

  • Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733.

  • Ehlert, F. J. (1988). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor.[4][5][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 247(2), 596-602.

  • IUPHAR/BPS Guide to Pharmacology. (2024). Muscarinic acetylcholine receptors: M3.[1][5][6][8][9][10]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: 4-DAMP Methiodide Stability &amp; Handling

[1] Executive Summary: The Stability Paradox 4-DAMP methiodide ( -Dimethyl-4-diphenylacetoxypiperidinium iodide) is a high-affinity, selective muscarinic receptor antagonist.[1] While invaluable for distinguishing -media...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Paradox

4-DAMP methiodide (


-Dimethyl-4-diphenylacetoxypiperidinium iodide) is a high-affinity, selective muscarinic 

receptor antagonist.[1] While invaluable for distinguishing

-mediated responses (e.g., smooth muscle contraction, glandular secretion) from

effects, its chemical structure presents a "stability paradox."

The molecule contains two distinct moieties with opposing stability requirements:

  • The Quaternary Ammonium: Provides high water solubility but introduces an iodide counterion susceptible to photo-oxidation.[1]

  • The Ester Linkage: Critical for receptor binding but highly susceptible to hydrolytic cleavage in aqueous environments, a process catalyzed by non-neutral pH and temperature.[1]

This guide provides the protocols necessary to decouple these risks and maintain >99% pharmacological integrity.

The Degradation Matrix (Mechanistic Insight)

To prevent degradation, one must understand the "Enemy." 4-DAMP degrades via two independent pathways.[1]

Pathway A: Hydrolytic Cleavage (Silent Killer)

The ester bond linking the diphenylacetic acid head to the piperidine ring is the weak link. In aqueous solution, water acts as a nucleophile attacking the carbonyl carbon. This reaction is invisible (no color change) but results in a complete loss of


 affinity.[1]
Pathway B: Iodide Oxidation (Visual Indicator)

The iodide counterion (


) is sensitive to light and oxygen.[1] It oxidizes to form elemental iodine (

) or triiodide (

), turning the solution yellow.[1] Crucially, a yellow solution may still be pharmacologically active, but it indicates poor storage conditions.
Visualization: Degradation Pathways

DAMP_Degradation cluster_Hydrolysis Pathway A: Hydrolysis (Potency Loss) cluster_Oxidation Pathway B: Oxidation (Contamination) DAMP 4-DAMP Methiodide (Active Drug) Acid Diphenylacetic Acid (Inactive) DAMP->Acid + H2O / pH > 7.0 Alcohol N-methyl-4-hydroxypiperidine (Inactive) DAMP->Alcohol Iodine Iodine (I2) (Yellow Discoloration) DAMP->Iodine Light + O2

Figure 1: Dual degradation pathways of 4-DAMP Methiodide.[1] Pathway A (Red) destroys the drug.[1] Pathway B (Yellow) creates contaminants.[1]

Optimized Preparation & Storage Protocols[1]

The following protocols are designed to minimize the kinetic rate of hydrolysis (


).
Table 1: Solvent & Stability Data
ParameterDMSO (Anhydrous)Water / Saline (PBS)Recommendation
Solubility High (~15 mg/mL)Moderate (~5 mg/mL)Use DMSO for Stock.[1]
Stability (

)
> 6 Months at -20°C< 24 Hours at RTNever store aqueous stock.[1]
Freezing Effect StableFreeze-thaw degradesAliquot DMSO stock.[1]
Adsorption LowHigh (Plasticware)Use Glass/Low-bind tubes.[1]
Protocol A: The "Golden Standard" Stock Preparation

Use this for long-term storage of the compound.

  • Weighing: Weigh the powder in a low-humidity environment. The salt is hygroscopic; absorbed water initiates hydrolysis even in solid form.[1]

  • Solvent: Dissolve to 10 mM or 25 mM in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO is aprotic.[1][2][3][4] It lacks the protons necessary to catalyze ester hydrolysis.[1]

  • Aliquot: Immediately dispense into light-protective amber glass vials or black microcentrifuge tubes.

    • Volume: 10–50 µL per tube (single-use size).[1]

  • Storage: Store at -20°C . Desiccate the storage box if possible.

Protocol B: The "Just-in-Time" Working Solution

Use this immediately before the experiment.

  • Thaw: Remove one DMSO aliquot. Thaw at room temperature (do not heat).

  • Dilution: Dilute 1:1000 (or required ratio) into physiological buffer (Krebs/Tyrode’s/PBS).

    • Critical Step: Ensure the aqueous buffer is at pH 7.4 or lower .[1]

    • Avoid: Alkaline buffers (pH > 8.0) will hydrolyze the ester within minutes [1].[1]

  • Usage Window: Use within 4–6 hours . Discard remainder.

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow. Is it ruined?

Diagnosis: Iodide Oxidation.[1] Analysis: The yellow color is elemental iodine (


) formed from the oxidation of the iodide counterion (

). This usually happens if the solution was exposed to light or air for too long.[1] Verdict:
  • Slight Yellow: Likely still active (

    
    ).[1] The drug molecule itself (the cation) may be intact, but the iodine is a contaminant that could react with proteins.
    
  • Dark Yellow/Brown: Discard.[1] High oxidative stress suggests the ester bond may also be compromised.[1] Prevention: Use amber vials and wrap tubes in foil.

Q2: I see a white precipitate upon dilution.

Diagnosis: "Salting Out" or Solubility Limit.[1] Analysis: 4-DAMP has a lipophilic diphenyl head.[1] If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into a high-salt buffer (like Krebs) at cold temperatures, the hydrophobic effect forces the drug out of solution. Solution:

  • Lower the stock concentration (max 25 mM).[1]

  • Vortex vigorously during dilution.[1]

  • Ensure the aqueous buffer is at Room Temperature (20–25°C), not

    
    C, during mixing.
    
Q3: My experimental results are inconsistent (potency drift).

Diagnosis: Hydrolytic Drift.[1] Analysis: You are likely using an aqueous stock solution stored for multiple days. Even at


C, the ester bond hydrolyzes slowly. By Day 3, you may have 20–30% inactive hydrolysis products (Diphenylacetic acid), which do not bind the 

receptor but may alter pH or osmolarity. Fix: Switch to Protocol B (Fresh daily prep).

Workflow Visualization

Use this decision tree to determine the correct handling procedure for your specific application.

Handling_Workflow Start Start: 4-DAMP Powder Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Stock Solution Water Water / PBS Solvent->Water Working Solution Only Storage Store at -20°C (Amber Vials) DMSO->Storage Long Term Immediate Use Immediately (< 4 Hours) Water->Immediate Storage->Water Dilute 1:1000 Exp Experiment Immediate->Exp

Figure 2: Decision matrix for solubilization and storage to maximize pharmacological potency.

References

  • Caulfield, M. P. (1993).[1] Muscarinic receptors—characterization, coupling and function.[1] Pharmacology & Therapeutics, 58(3), 319-379.[1] (Contextual grounding on Muscarinic antagonist structure-activity relationships).

  • PubChem. (n.d.).[1] Compound Summary: 4-DAMP methiodide. National Library of Medicine.[1] Retrieved from [Link][1]

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific solubility data.

Sources

Optimization

Optimal pH range for 4-Diphenylacetoxy-N-methylpiperidine methiodide experiments

Topic: Optimal pH range for 4-Diphenylacetoxy-N-methylpiperidine methiodide experiments Ticket ID: #M3-ANTAG-001 Status: Active Support Level: Senior Application Scientist Executive Summary The Short Answer: For storage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH range for 4-Diphenylacetoxy-N-methylpiperidine methiodide experiments Ticket ID: #M3-ANTAG-001 Status: Active Support Level: Senior Application Scientist

Executive Summary

The Short Answer: For storage and stock solutions , maintain anhydrous conditions or a slightly acidic environment (pH 5.0–6.0) to prevent hydrolysis. For experimental assays (binding or functional), you must strictly maintain pH 7.4 .

The Technical Reality: 4-DAMP methiodide presents a classic "Stability vs. Activity" paradox. It contains an ester linkage susceptible to base-catalyzed hydrolysis (saponification), yet the M3 muscarinic receptor requires a physiological pH (7.4) for correct conformational binding. Your protocol must balance these opposing requirements by minimizing the time the compound spends in aqueous buffer.

Part 1: Chemical Stability & Storage (The Foundation)

The primary cause of experimental failure with 4-DAMP methiodide is inadvertent ester hydrolysis before the assay begins.

Q: Why does my stock solution lose potency over time?

A: You are likely experiencing base-catalyzed hydrolysis. 4-DAMP methiodide is an ester.[1] In the presence of water and hydroxide ions (OH⁻), the ester bond cleaves, yielding diphenylacetic acid and 4-hydroxy-N-methylpiperidine methiodide . Both are inactive at the M3 receptor.

  • Critical Threshold: Hydrolysis accelerates exponentially as pH rises above 7.0.

  • The Fix: Never store 4-DAMP in aqueous buffers (PBS, TBS) for long periods.

Q: What is the optimal solvent for stock preparation?

A: Anhydrous DMSO. Dissolve the solid methiodide salt in high-grade (>99.9%) anhydrous DMSO. DMSO is a polar aprotic solvent that prevents hydrolysis because it lacks the free water molecules required for the reaction.

Stability Matrix:

StateSolvent/MediumOptimal ConditionStability Estimate
Solid N/A-20°C, Desiccated> 2 Years
Stock Anhydrous DMSO-20°C, Dark3–6 Months
Working Aqueous Buffer (pH 7.4)4°C / RT< 4 Hours
Degraded Alkaline Buffer (pH >8.0)Any TempMinutes

Part 2: Experimental Application (The Action)

Once you move to the assay phase, biological relevance takes precedence over chemical stability.

Q: My binding assay requires pH 7.4. Will the compound degrade?

A: Yes, but slowly enough to permit the experiment if managed correctly. At pH 7.4 (physiological), the half-life of the ester bond is typically sufficient for standard incubation times (1–2 hours). However, you must treat the working solution as "perishable."

Protocol for M3 Receptor Binding / Organ Bath:

  • Buffer Selection: Use HEPES (20 mM) or Krebs-Henseleit buffer adjusted to pH 7.4 .

    • Note: Avoid Tris buffers if possible, as the primary amine in Tris can occasionally act as a nucleophile, slightly accelerating ester degradation compared to phosphate or HEPES.

  • Preparation Timing:

    • Prepare the 1000x stock in DMSO.

    • Dilute into the pH 7.4 assay buffer immediately before adding to the wells/bath.

    • Do not pre-dilute the compound and let it sit on the bench for 4 hours.

Q: Can I use acidic buffer (pH 5.0) to stabilize the drug during the assay?

A: No. While pH 5.0 stabilizes the chemical structure of 4-DAMP, it destroys the biological validity of the assay.

  • Receptor Ionization: The M3 receptor binding pocket relies on an Aspartate residue (Asp113 in TM3) to anchor the quaternary ammonium head of 4-DAMP. At low pH, surface charge distributions on the receptor change, potentially altering affinity.

  • Physiological Relevance: Functional assays (e.g., smooth muscle contraction) rely on calcium flux and enzymatic cascades that are pH-sensitive.

Part 3: Troubleshooting & Diagnostics

Q: I am seeing inconsistent IC50 values between replicates. Why?

A: This is often a "Time-on-Bench" error. If Replicate A is pipetted at T=0 and Replicate B is pipetted at T=60 minutes from the same dilute aqueous tube, Replicate B has a lower effective concentration of active drug due to hydrolysis.

Corrective Action:

  • Keep the working dilution on ice (4°C) until the moment of use (hydrolysis is temperature-dependent).

  • Use a multi-channel pipette to minimize the time gap between wells.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you must avoid.

G cluster_0 Degradation Pathway (pH > 7.5) Active 4-DAMP Methiodide (Active M3 Antagonist) Intermediate Tetrahedral Intermediate Active->Intermediate Nucleophilic Attack Water H2O / OH- (Alkaline pH) Water->Intermediate Product1 Diphenylacetic Acid (Inactive) Intermediate->Product1 Ester Cleavage Product2 4-Hydroxy-N-methylpiperidine (Inactive) Intermediate->Product2

Figure 1: The irreversible hydrolysis pathway of 4-DAMP in alkaline or aqueous conditions.

Part 4: Recommended Workflow

To ensure data integrity, follow this "Just-in-Time" preparation workflow.

Workflow Step1 1. STORAGE Solid Powder -20°C, Desiccated Step2 2. STOCK PREP Dissolve in 100% DMSO Conc: 10-100 mM Keep Anhydrous Step1->Step2  Prepare fresh or thaw once Step3 3. DILUTION (Critical Step) Dilute into Buffer (pH 7.4) Keep on Ice (4°C) Step2->Step3  Dilute immediately before use Step4 4. ASSAY Add to Cells/Tissue Run Experiment (< 2 hrs) Step3->Step4  Minimize delay Note WARNING: Do not store at Step 3! Step3->Note

Figure 2: Optimal experimental workflow to minimize hydrolysis artifacts.

References

  • Barlow, R. B., & Shepherd, M. K. (1985).[2] A search for selective antagonists at M2 muscarinic receptors.[2] British Journal of Pharmacology, 85(2), 427–435.[2] Retrieved from [Link]

  • PubChem. (n.d.). 4-Diphenylacetoxy-N-methylpiperidine methiodide Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-DAMP Methiodide for Selective M3 Blockade

Ticket ID: #M3-SEL-4DAMP Subject: Adjusting 4-DAMP methiodide concentration for selective M3 blockade Assigned Specialist: Senior Application Scientist, Pharmacology Division Core Directive: The Selectivity Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #M3-SEL-4DAMP Subject: Adjusting 4-DAMP methiodide concentration for selective M3 blockade Assigned Specialist: Senior Application Scientist, Pharmacology Division

Core Directive: The Selectivity Challenge

You are likely using 4-DAMP methiodide (4-diphenylacetoxy-N-methylpiperidine methiodide) to isolate M3 receptor-mediated responses (e.g., smooth muscle contraction in the gut, bladder, or bronchi) while excluding M2-mediated effects (e.g., cardiac inhibition or presynaptic autoinhibition).

The Critical Warning: 4-DAMP is not an absolute M3 antagonist. It is an M3/M1 preferring antagonist . Its selectivity for M3 over M2 is approximately 10-fold to 20-fold .

This narrow therapeutic window means "standard" concentrations (e.g.,


) often result in significant off-target M2 blockade, ruining experimental validity. To achieve selectivity, you must work strictly within the calculated affinity window.

The Selectivity Profile (Data & Mechanics)

To determine your optimal concentration, you must rely on the dissociation constants (


 or 

). The table below summarizes the consensus affinity profile of 4-DAMP methiodide.
Table 1: 4-DAMP Methiodide Affinity Profile
Receptor SubtypePrimary Tissue Location

/

(Log Affinity)

(Approx. nM)
Selectivity Ratio (vs M3)
M3 Smooth muscle, Glands8.9 – 9.1 ~1.0 nM 1.0 (Target)
M1 CNS, Ganglia8.8 – 9.0 ~1.2 nM~1:1 (Non-selective)
M2 Heart, Presynaptic terminals7.8 – 8.2 ~10 – 15 nM~10:1 to 20:1
M4 CNS8.0 – 8.4 ~6 nM~6:1
M5 CNS (Substantia Nigra)8.0 – 8.2 ~8 nM~8:1

Key Insight: Note the overlap between M3 and M1. 4-DAMP cannot distinguish between these two. However, the ~1 log unit difference between M3 and M2 allows for a concentration window where M3 is blocked (


) while M2 remains largely active.

Visualizing the Mechanism

The following diagram illustrates the distinct signaling pathways of M3 and M2 receptors and where 4-DAMP intervenes.

M3_Blockade_Pathway cluster_membrane Cell Membrane M3 M3 Receptor (Gq-Coupled) PLC PLC Activation M3->PLC M2 M2 Receptor (Gi-Coupled) AC Adenylyl Cyclase Inhibition M2->AC DAMP 4-DAMP (Antagonist) DAMP->M3 High Affinity (Ki ~1nM) DAMP->M2 Low Affinity (Ki ~15nM) Sparing Effect IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contract Contraction / Secretion Ca->Contract cAMP Decreased cAMP AC->cAMP Relax Inhibition of Relaxation cAMP->Relax

Caption: 4-DAMP preferentially blocks the M3-Gq-Calcium pathway. At controlled concentrations, the M2-Gi pathway remains functional.

Experimental Protocol: Determining the "Sweet Spot"

Do not rely on a single fixed concentration found in a paper. Tissue density and experimental conditions vary. Use this self-validating protocol to establish the optimal concentration for your specific assay.

Reagents
  • Stock Solution: Dissolve 4-DAMP methiodide in water or saline (it is a quaternary salt and water-soluble). 10 mM stock is standard.

  • Vehicle: Krebs-Henseleit or Tyrode’s solution.

Step-by-Step Titration Workflow
  • Establish Baseline:

    • Run a cumulative concentration-response curve (CRC) with your agonist (e.g., Carbachol or Acetylcholine) without antagonist.

    • Calculate the

      
       (Control).
      
  • Low Concentration Challenge (Selective Zone):

    • Wash tissue thoroughly.

    • Incubate with 10 nM 4-DAMP for 45-60 minutes .

    • Note: Equilibration is slow due to high affinity. Insufficient time leads to underestimation of potency.

    • Re-run Agonist CRC.

    • Target Result: You should see a parallel rightward shift of the CRC. The Dose Ratio (DR) should be approx 10-11 (calculated via Schild equation:

      
      ).
      
  • High Concentration Challenge (Non-Selective Zone):

    • If you increase 4-DAMP to 100 nM , you will likely observe M2 blockade.

    • Sign of M2 Blockade: In tissues with pre-junctional M2 autoreceptors (which inhibit ACh release), blocking M2 often results in enhanced release of ACh, potentially confounding the post-junctional M3 blockade, or preventing relaxation in pre-contracted tissues.

The "Schild Check" (Quality Control)

If you run three concentrations (e.g., 3 nM, 10 nM, 30 nM), plot


 vs. 

.
  • Slope = 1.0: Indicates competitive antagonism (Good).

  • pA2 Value: Should be ~9.0. If your calculated pA2 is < 8.5, you are likely observing mixed M2/M3 effects or non-equilibrium conditions.

Troubleshooting & FAQs

Q1: I am seeing M2 blockade effects (e.g., tachycardia in atria) even at 30 nM. Why?

A: Receptor reserve and tissue variation play a role. In tissues with a high receptor reserve for M2, lower occupancy might still trigger a physiological response, but conversely, if the M2 coupling efficiency is low, even partial occupancy by 4-DAMP could block it.

  • Solution: Lower the concentration to 5–10 nM . This is often sufficient to shift the M3 curve significantly without touching M2.

Q2: How do I wash out 4-DAMP? It seems to persist.

A: 4-DAMP has a high affinity (


), which implies a slow dissociation rate (

).
  • Protocol: Use a continuous flow wash or exchange the bath buffer every 10 minutes for at least 60–90 minutes . A quick 10-minute wash is insufficient.

Q3: Can I use 4-DAMP to distinguish M3 from M1 in neural tissue?

A: No. As shown in Table 1, the affinity for M1 and M3 is nearly identical.

  • Alternative: To distinguish M1, use Pirenzepine (M1 selective,

    
     at M1 vs 6.9 at M3). If Pirenzepine has low potency but 4-DAMP has high potency, the receptor is likely M3.
    
Q4: Is 4-DAMP Methiodide light sensitive?

A: Yes, like many piperidine derivatives, it should be protected from light. Store the stock solution at -20°C in amber vials.

Decision Logic for Concentration Adjustment

Use this flow to adjust your experimental conditions in real-time.

Optimization_Flow Start Start with 10 nM 4-DAMP Check Observe Agonist Shift (DR) Start->Check SmallShift Shift is small (DR < 5) Check->SmallShift Under-dosed GoodShift Shift is clear (DR ~10-30) Check->GoodShift Optimal M2Signs Signs of M2 Blockade (e.g. loss of autoinhibition) Check->M2Signs Over-dosed Increase Increase to 30 nM Check Equilibration Time SmallShift->Increase Maintain Proceed with Experiment GoodShift->Maintain Decrease Decrease to 3-5 nM M2Signs->Decrease

Caption: Decision tree for real-time concentration adjustment based on dose-ratio (DR) and physiological signs.

References

  • IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: M3. (Accessed 2024). Link

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379. Link

  • Eglen, R. M., & Whiting, R. L. (1990). Muscarinic receptor subtypes: pharmacology and function. Autonomic Pharmacology, 10(s1), 121-124. (Discusses the selectivity profile of 4-DAMP). Link

  • Ehlert, F. J. (1996). The Muscarinic Receptors. Humana Press.[1] (Detailed affinity tables for M1-M5). Link

  • Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. Journal of Pharmacology and Experimental Therapeutics, 242(1), 257-262. Link

Sources

Optimization

Technical Support Center: 4-DAMP Methiodide Storage &amp; Handling Guide

Product: 4-DAMP Methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) CAS: 1952-15-4 Chemical Class: Muscarinic M3 Receptor Antagonist / Quaternary Ammonium Salt[1][2] Core Directive: The "Gold Standard" Storage P...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-DAMP Methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) CAS: 1952-15-4 Chemical Class: Muscarinic M3 Receptor Antagonist / Quaternary Ammonium Salt[1][2]

Core Directive: The "Gold Standard" Storage Protocol

As a Senior Application Scientist, I often see experimental failure not from the drug itself, but from improper handling of hygroscopic quaternary salts. 4-DAMP methiodide is chemically unstable if mistreated—specifically, it suffers from ester hydrolysis (moisture) and iodide oxidation (light).[2]

Follow this self-validating protocol to ensure maximum shelf life.

Phase 1: Receiving & Initial Handling

The "Warm-Up" Rule: Upon receiving the shipment (typically on blue ice or room temperature), do not open the vial immediately.

  • Equilibration: Allow the sealed vial to equilibrate to room temperature (20–25°C) for at least 1–2 hours inside a desiccator.

    • Why? Opening a cold vial in a humid lab causes immediate condensation on the hygroscopic powder.[2] This trapped water initiates hydrolysis before you even start.[2]

  • Inspection: Check the powder appearance. It should be a white to off-white solid.[2]

    • Red Flag:[2] A yellow/orange tint indicates free iodine release (light degradation).[2]

    • Red Flag:[2] Clumping or "sticky" texture indicates moisture absorption.[2]

Phase 2: Long-Term Storage (Powder)

Conditions: -20°C (Preferred) or 4°C | Dark | Desiccated[2]

  • Primary Container: Keep the original vial tightly sealed.

  • Secondary Containment: Place the vial inside a sealed jar or bag containing active desiccant (e.g., silica gel or Drierite™).[2]

  • Light Protection: Wrap the secondary container in aluminum foil or store in an opaque box.

  • Location: Store in a manual-defrost freezer (-20°C). Avoid auto-defrost freezers, which cycle temperatures and can pump moisture into imperfectly sealed vials.[2]

Phase 3: Stock Solution Preparation

Solvent of Choice: DMSO (Dimethyl Sulfoxide)[2]

  • Solubility: Dissolve in anhydrous DMSO (up to ~15–60 mg/mL).[2]

  • Aliquoting: Do not store a single large stock bottle. Divide the stock into single-use aliquots (e.g., 50–100 µL) in light-resistant microcentrifuge tubes.

  • Storage: Flash freeze aliquots in liquid nitrogen and store at -80°C (6 months) or -20°C (1 month).

  • Aqueous Solutions: Only prepare aqueous working solutions (e.g., in saline or PBS) immediately before use .[2] The ester bond is prone to hydrolysis in water at neutral/basic pH.[2]

Visualizing the Workflow

The following diagram illustrates the critical decision paths for handling 4-DAMP Methiodide to prevent degradation.

StorageWorkflow cluster_Storage Storage Decisions Receive Receive Shipment (Inspect Appearance) Equilibrate Equilibrate to RT (In Desiccator, 1-2 hrs) Receive->Equilibrate Prevents Condensation Open Open Vial (Low Humidity Env.) Equilibrate->Open PowderStore Reseal & Desiccate Store at -20°C (Dark) Open->PowderStore Long Term MakeStock Dissolve in DMSO (Anhydrous) Open->MakeStock Prepare Stock Aliquot Aliquot & Freeze -80°C (6 Months) MakeStock->Aliquot Best Practice MakeAq Dissolve in Water/PBS MakeStock->MakeAq Working Soln Only UseImmediate Execute Experiment MakeAq->UseImmediate Use Within 4 Hrs

Figure 1: Critical workflow for receiving, solubilizing, and storing 4-DAMP methiodide to minimize hydrolysis and oxidation risks.

Troubleshooting & FAQs

Q1: My powder has turned a pale yellow color. Is it still usable?

Diagnosis: Iodide Oxidation. The "methiodide" salt contains an iodide counter-ion (


).[2] Upon exposure to light or air, iodide can oxidize to elemental iodine (

), which appears yellow/brown.[2]
  • Impact: While the active pharmaceutical ingredient (API) structure might still be intact, the presence of free iodine can be cytotoxic in cell culture or reactive in sensitive assays.[2]

  • Action:

    • Minor Yellowing: Likely acceptable for non-critical range-finding in vivo studies, but verify concentration via HPLC if possible.[2]

    • Dark Orange/Brown: Discard. The oxidation level is high, indicating compromised seal integrity.[2]

Q2: The powder is clumping and sticking to the spatula.

Diagnosis: Hygroscopicity (Moisture Absorption). Quaternary ammonium salts are notoriously hygroscopic.[2] Clumping indicates the material has absorbed significant atmospheric water.[2]

  • Risk: Water catalyzes ester hydrolysis , cleaving the molecule into diphenylacetic acid and N-methyl-4-hydroxypiperidine. This destroys biological activity.[2]

  • Action: If clumping is severe, the effective molarity is unknown due to water weight.[2] Discard if precise

    
     values are needed. For future handling, weigh inside a glove box or a glove bag flushed with nitrogen.[2]
    
Q3: Can I store the stock solution in the fridge (4°C)?

Diagnosis: Solubility & Stability Risk. [1][3]

  • DMSO Stocks: DMSO freezes at ~19°C. Storing at 4°C will cause the solvent to solidify, potentially crashing out the compound.[2] Repeated freeze-thaw cycles from 4°C (solid) to RT (liquid) can degrade the compound.[2]

  • Aqueous Stocks: Never store aqueous solutions at 4°C for more than a few hours. Hydrolysis proceeds even at refrigerated temperatures.[2]

Q4: I need to inject this into animals. How do I move from DMSO to saline?

Protocol:

  • Prepare a high-concentration stock in anhydrous DMSO (e.g., 100 mM).[2]

  • Just prior to injection, dilute the DMSO stock into sterile saline or PBS.[2]

  • Target: Keep final DMSO concentration <1% (or as tolerated by the animal model).

  • Timing: Inject within 30 minutes of dilution. Do not save the leftover saline dilution.[2]

Scientific Deep Dive: Degradation Mechanisms

Understanding why we store 4-DAMP this way builds trust in the protocol.

Mechanism 1: Ester Hydrolysis

The core pharmacophore of 4-DAMP is an ester linkage connecting the diphenylacetate group to the piperidine ring. Esters are susceptible to nucleophilic attack by water (hydrolysis).[2]

  • Catalysts: Heat, Light, pH extremes (Basic pH accelerates this rapidly).[2]

  • Result: Loss of M3 receptor affinity.[2]

Mechanism 2: Photolytic Oxidation of Iodide


Light energy (

) accelerates the oxidation of the iodide counter-ion.[2] This reaction is why we strictly mandate dark storage .[2]

DegradationPathways cluster_Hydrolysis Pathway A: Moisture/pH cluster_Oxidation Pathway B: Light/Air Compound 4-DAMP Methiodide (Active) Hydrolysis Ester Hydrolysis Compound->Hydrolysis + H2O Oxidation Iodide Oxidation Compound->Oxidation + hν (Light) Inactive1 Diphenylacetic Acid (Inactive) Hydrolysis->Inactive1 Inactive2 4-Hydroxy-N-methylpiperidine (Inactive) Hydrolysis->Inactive2 Iodine Free Iodine (I2) (Cytotoxic/Yellowing) Oxidation->Iodine

Figure 2: Primary degradation pathways.[2] Pathway A destroys potency; Pathway B introduces cytotoxic impurities.[2]

Solubility & Stability Matrix

SolventSolubility LimitStability (Stock)Storage TempNotes
DMSO ~15–60 mg/mLHigh (Months)-20°C / -80°CRecommended. Freeze aliquots.[2]
Ethanol SolubleModerate-20°CEvaporation risk is higher than DMSO.[2]
Water/PBS Soluble (Low)Very Low (<24 hrs) N/ADo not store. Hydrolysis risk.[2] Prepare fresh.

References

  • MedChemExpress. 4-DAMP methiodide Product Information & Storage. Retrieved from [2]

  • AbMole BioScience. 4-DAMP Chemical Properties and Stability. Retrieved from [2]

  • Sigma-Aldrich. 4-DAMP Methiodide Safety Data Sheet (SDS) & Product Specification.[2] Retrieved from [2]

  • Calibre Chemicals. Safety and Handling of Methyl Iodide/Iodide Salts in the Laboratory. Retrieved from

  • National Institutes of Health (PMC). Differential Effects of Solvents (DMSO vs Ethanol) on Cell Growth.[2] Retrieved from [2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 4-DAMP Methiodide vs. Darifenacin for M3 Receptor Specificity

Executive Summary In the investigation of muscarinic acetylcholine receptors (mAChRs), distinguishing between the M3 subtype (smooth muscle contraction, glandular secretion) and the structurally similar M1 and M2 subtype...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of muscarinic acetylcholine receptors (mAChRs), distinguishing between the M3 subtype (smooth muscle contraction, glandular secretion) and the structurally similar M1 and M2 subtypes is a persistent challenge.[1]

The Verdict:

  • Darifenacin is the superior choice for strict M3 specificity , particularly when discriminating against M1 receptors.[2] It exhibits a significantly wider selectivity window for M3 over M1 compared to 4-DAMP.

  • 4-DAMP Methiodide is a classic, high-affinity M3/M1 antagonist . Its utility lies in its quaternary ammonium structure , which restricts it to the periphery (unable to cross the blood-brain barrier). It is best used as a tool to block peripheral M3/M1 responses without confounding CNS variables, or to "mask" M3/M1 receptors to isolate M2-mediated responses in tissue baths.

Mechanistic & Chemical Profile[3]

The fundamental difference between these two compounds lies in their chemical structure and the resulting pharmacokinetics, which dictates their suitability for in vivo versus in vitro applications.

Feature4-DAMP MethiodideDarifenacin
Chemical Class Piperidine derivative (Quaternary Ammonium)Pyrrolidine derivative (Tertiary Amine)
Charge Permanently charged (Positive)Uncharged at physiological pH (mostly)
BBB Permeability Negligible (Peripherally restricted)Moderate (Substrate for P-gp efflux)
Primary Utility In vitro tissue baths; In vivo peripheral isolation.Clinical OAB treatment; High-fidelity M3 research.
Receptor Binding Competitive AntagonistCompetitive Antagonist

Expert Insight: The quaternary nature of 4-DAMP methiodide makes it an excellent "shield." In complex tissue preparations containing mixed receptor populations (e.g., ileum or bladder), 4-DAMP can be used to block M3 receptors to reveal subtle M2-mediated contractile mechanisms, provided the concentration is carefully titrated to avoid M2 spillover.

Receptor Affinity Analysis (Quantitative Data)

The following data aggregates


 (negative log of the inhibition constant) values derived from radioligand binding assays using human recombinant receptors expressed in CHO cells. Higher numbers indicate higher affinity.

Table 1: Comparative Affinity Profile (


) 
Receptor Subtype4-DAMP Methiodide (

)
Darifenacin (

)
Specificity Delta
M3 (Target) 9.19 9.14 Equipotent at Target
M1 (Neural) 9.048.36Darifenacin is ~6x more selective for M3 over M1
M2 (Cardiac) 8.007.40Darifenacin is ~55x selective (M3 vs M2)
M4 8.907.30Darifenacin is highly selective vs M4
M5 8.608.00Both show moderate M5 affinity

Data Sources: Aggregated from Smith & Wallis (1997) and Napier et al. (Source 1.3, 1.5).

Critical Analysis:

  • The M1 Problem: 4-DAMP has nearly identical affinity for M3 (9.19) and M1 (9.04). In tissues with mixed M1/M3 populations (e.g., salivary glands or certain CNS pathways), 4-DAMP cannot distinguish between M1 and M3 .

  • The Darifenacin Advantage: Darifenacin maintains a functional window between M3 (9.14) and M1 (8.36). While not absolute, this ~0.8 log unit difference allows for concentration-dependent isolation of M3 responses that 4-DAMP cannot achieve.

M3 Signaling Pathway Visualization

To understand where these antagonists act, it is vital to visualize the Gq-coupled pathway characteristic of the M3 receptor.

M3_Signaling ACh Acetylcholine (Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates Antagonist Darifenacin / 4-DAMP (Competitive Antagonist) Antagonist->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Smooth Muscle Contraction Ca->Response MLCK Activation

Figure 1: The M3 muscarinic receptor signaling cascade. Both 4-DAMP and Darifenacin act as competitive antagonists at the ligand-binding domain, preventing Gq activation.

Experimental Protocols for Specificity Validation

To validate the specificity of these compounds in your own research, use the following self-validating protocols.

Protocol A: Functional Affinity (

) Determination in Tissue Baths

Objective: Determine the functional antagonism constant in M3-rich tissue (Guinea Pig Ileum).

  • Tissue Prep: Harvest guinea pig ileum segments (2-3 cm). Suspend in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2/5% CO2.

  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Control Curve: Construct a cumulative concentration-response curve (CCRC) to a full agonist (e.g., Carbachol

    
     to 
    
    
    
    M). Wash until baseline is restored.
  • Incubation: Incubate tissue with Darifenacin (e.g., 10 nM) or 4-DAMP (e.g., 10 nM) for 30-60 minutes.

    • Note: 4-DAMP requires longer equilibration due to slower off-rates in some tissues.

  • Test Curve: Repeat Carbachol CCRC in the presence of the antagonist.

  • Calculation:

    • Measure the Dose Ratio (DR) =

      
      .
      
    • Calculate

      
       using the Schild equation: 
      
      
      
      .
    • Validation: A slope of unity (1.0) in a Schild plot confirms competitive antagonism.

Protocol B: "Muscarinic Shielding" for M2 Isolation

Objective: Use 4-DAMP to block M3, revealing M2-mediated inhibition of cAMP.

  • System: CHO cells expressing both M2 and M3 (or native tissue like bladder smooth muscle).

  • Stimulation: Stimulate Adenylyl Cyclase with Forskolin (10 µM) to raise cAMP levels.

  • Shielding: Add 4-DAMP (10-30 nM) .

    • Logic: At this concentration, 4-DAMP occupies >90% of M3 receptors (

      
       ~1 nM) but spares a significant portion of M2 receptors (
      
      
      
      ~10 nM).
  • Agonist Challenge: Apply Acetylcholine.

  • Readout: Measure cAMP reduction. Since M3 (Gq) does not lower cAMP, and M3 is blocked, any reduction in Forskolin-stimulated cAMP is attributable to M2 (Gi) activation.

Workflow: Selecting the Right Antagonist

Selection_Workflow Start Select Antagonist Q1 Is the study In Vivo or In Vitro? Start->Q1 InVivo In Vivo Q1->InVivo InVitro In Vitro Q1->InVitro Q2 Is CNS penetration required? InVivo->Q2 Q3 Is strict M3 vs M1 differentiation needed? InVitro->Q3 Yes Yes Q2->Yes Avoid 4-DAMP No (Peripheral only) No (Peripheral only) Q2->No (Peripheral only) Use 4-DAMP Yes (e.g. Brain/Salivary) Yes (e.g. Brain/Salivary) Q3->Yes (e.g. Brain/Salivary) No (e.g. Heart vs Gut) No (e.g. Heart vs Gut) Q3->No (e.g. Heart vs Gut) Darifenacin USE DARIFENACIN (High M3 Selectivity) DAMP USE 4-DAMP (Peripheral Restriction) Yes (e.g. Brain/Salivary)->Darifenacin No (e.g. Heart vs Gut)->DAMP

Figure 2: Decision matrix for selecting between 4-DAMP and Darifenacin based on experimental constraints.

References
  • Smith, C. M., & Wallis, R. M. (1997). Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors.[3] Journal of Receptor and Signal Transduction Research.

  • Napier, C., & Gupta, P. (2002). Darifenacin is selective for the human recombinant M3 receptor subtype. International Continence Society.

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.

  • Ehlert, F. J., et al. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences.

  • Araujo, A. C., et al. (2011). Discovery of Darifenacin: A Muscarinic M3-Selective Receptor Antagonist. ACS Medicinal Chemistry Letters.

Sources

Comparative

Targeting Muscarinic Subtypes: A Comparative Technical Guide to 4-DAMP Methiodide and Methoctramine

Executive Summary: The M2/M3 Dichotomy In muscarinic pharmacology, distinguishing between M2 and M3 receptor subtypes is a critical challenge due to their co-expression in many peripheral tissues (e.g., smooth muscle, ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The M2/M3 Dichotomy

In muscarinic pharmacology, distinguishing between M2 and M3 receptor subtypes is a critical challenge due to their co-expression in many peripheral tissues (e.g., smooth muscle, cardiac tissue).[1][2] 4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP methiodide) and Methoctramine represent the standard "mirror image" pharmacological tools used to dissect these pathways.[2][3]

  • 4-DAMP Methiodide is the high-affinity antagonist for M3 (and M1) receptors, typically used to block smooth muscle contraction.[1][2]

  • Methoctramine is the high-affinity, selective antagonist for M2 receptors, typically used to block cardiac vagal inhibition or presynaptic autoreceptors.[1]

This guide provides a rigorous technical comparison, affinity data, and validated experimental protocols for researchers utilizing these compounds.

Part 1: Chemical & Pharmacological Profile[1][2][3]

4-DAMP Methiodide[1][2][3][4][5][6][7]
  • Chemical Nature: Quaternary ammonium derivative of 4-DAMP.[1][2][3]

  • Blood-Brain Barrier (BBB): Poor penetration due to permanent positive charge.[1][2][3] This makes it an ideal tool for isolating peripheral M3 effects without CNS interference compared to tertiary amines.[1][2][3]

  • Primary Utility: Differentiating M3-mediated smooth muscle contraction from M2-mediated effects.[1][2][3]

  • Caveat: It is not purely M3 selective; it possesses equally high affinity for M1 receptors.[1][2][3] In tissues containing both M1 and M3 (e.g., salivary glands), it cannot distinguish between the two solely based on affinity.[1][2]

Methoctramine[8][9][10][11][12][13][14][15]
  • Chemical Nature: Polymethylene tetraamine.[1][2][3][4]

  • Mechanism: Competitive antagonist at the orthosteric site, though it can exhibit allosteric interactions at high concentrations due to its large molecular size bridging extracellular loops.[1][3]

  • Primary Utility: Highly selective blockade of M2 receptors (heart, presynaptic terminals) with low affinity for M3.[1][2]

  • Caveat: At high micromolar concentrations, selectivity ratios diminish.[1][2][3]

Part 2: Binding Affinity Landscape ( Values)[2]

The following table summarizes the binding affinity profiles (expressed as


) derived from radioligand binding assays using [³H]-N-Methylscopolamine ([³H]-NMS).
Receptor SubtypeSignaling Pathway4-DAMP Methiodide (

)
Methoctramine (

)
Selectivity Interpretation
M1 (Neural)

(IP3/Ca²⁺)
9.2 – 9.8 7.2 – 7.64-DAMP is highly potent at M1.[2][3]
M2 (Cardiac)

(↓cAMP)
7.2 – 7.88.0 – 8.4 Methoctramine is M2 selective.
M3 (Smooth Muscle)

(IP3/Ca²⁺)
9.1 – 9.4 6.0 – 6.74-DAMP is M3 selective.
M4

(↓cAMP)
8.4 – 8.97.4 – 7.8Intermediate affinity for both.[2]
M5

(IP3/Ca²⁺)
8.8 – 9.06.5 – 6.94-DAMP retains high potency.[2][3]

Key Insight: The selectivity ratio of Methoctramine for M2 over M3 is approximately 100-fold , whereas 4-DAMP favors M3 over M2 by approximately 10-100 fold .[1][2][3]

Part 3: Visualizing the Signaling & Selectivity

The following diagram illustrates the distinct signaling pathways inhibited by these two compounds, highlighting the functional dichotomy between Cardiac (M2) and Smooth Muscle (M3) tissues.

MuscarinicPathways Methoctramine Methoctramine (M2 Selective) M2 M2 Receptor (Gi Coupled) Methoctramine->M2 Blocks (Ki ~4nM) M3 M3 Receptor (Gq Coupled) Methoctramine->M3 Weak Blockade FourDAMP 4-DAMP Methiodide (M3/M1 High Affinity) FourDAMP->M2 Weak Blockade FourDAMP->M3 Blocks (Ki ~0.4nM) AC Adenylyl Cyclase M2->AC Inhibits PLC Phospholipase C M3->PLC Activates cAMP cAMP (Decrease) AC->cAMP Downregulates IP3 IP3 / DAG PLC->IP3 Produces Bradycardia Cardiac Inhibition (Bradycardia) cAMP->Bradycardia Modulates Ion Channels Ca Intracellular Ca2+ (Increase) IP3->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Triggers

Figure 1: Pharmacological intervention points.[2] Methoctramine selectively interrupts the Gi-mediated cardiac pathway, while 4-DAMP interrupts the Gq-mediated smooth muscle contraction pathway.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the


 of 4-DAMP or Methoctramine in a specific tissue preparation.[1][3]
Standard:  Use [³H]-N-Methylscopolamine ([³H]-NMS) as the non-selective radioligand due to its hydrophilic nature and low non-specific binding.[2]

Materials:

  • Membrane prep (CHO cells expressing hM2/hM3 or Rat Heart/Ileum homogenates).[1][2][3]

  • Radioligand: [³H]-NMS (0.2 – 0.5 nM final concentration).[2][3]

  • Non-specific control: Atropine (1 µM).[1][2][3]

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[1][2][3]

Workflow:

  • Preparation: Dilute membranes to 5-20 µg protein/well.

  • Incubation:

    • Total Binding: Membrane + [³H]-NMS + Vehicle.[1][2][3]

    • Non-Specific Binding: Membrane + [³H]-NMS + Atropine (1 µM).[2][3]

    • Experimental: Membrane + [³H]-NMS + Increasing concentrations of 4-DAMP or Methoctramine (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 30°C for 60 minutes (equilibrium is critical for accurate

    
    ).
    
  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the affinity of [³H]-NMS).
Protocol B: Functional Organ Bath Assay (Schild Analysis)

Objective: Confirm functional antagonism and determine


 values.
  • Tissue Selection:

    • Guinea Pig Ileum: Rich in M3 (contraction).[1][2][3] Use for 4-DAMP validation.

    • Guinea Pig Left Atria: Rich in M2 (negative inotropy).[1][2][3] Use for Methoctramine validation.

  • Setup: Mount tissue in Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.

  • Equilibration: 60 minutes under 1g resting tension.

  • Agonist Curve (Control): Construct a cumulative concentration-response curve (CRC) to Carbachol. Wash out.[1][2][3][5]

  • Antagonist Incubation: Incubate tissue with fixed concentration of Antagonist (e.g., 10 nM 4-DAMP or 100 nM Methoctramine) for 30 minutes.[1][2][3]

  • Agonist Curve (Shift): Repeat Carbachol CRC.

  • Validation:

    • 4-DAMP should cause a parallel rightward shift in Ileum (M3) with high potency (

      
      ).[2][3]
      
    • Methoctramine should cause a parallel rightward shift in Atria (M2) with high potency (

      
      ), but require much higher concentrations to shift Ileum curves.[1][2]
      

Part 5: Decision Matrix for Researchers

Experimental GoalRecommended AntagonistConcentration WindowReasoning
Block M3 in Smooth Muscle 4-DAMP Methiodide1 – 10 nMAt this low concentration, M2 receptors remain largely functional.[1][2][3]
Block M2 in Heart Methoctramine10 – 100 nMHighly selective for cardiac M2; minimal effect on vascular M3 at this dose.[1][2][3]
Study M1 in CNS Avoid 4-DAMP MethiodideN/AUse Pirenzepine instead. 4-DAMP Methiodide does not cross BBB.[1][2][3]
Distinguish M1 vs M3 Neither is sufficientN/A4-DAMP blocks both. Use 4-DAMP + Pirenzepine (M1 selective) subtraction.[1][3]

References

  • Barlow, R. B., & Shepherd, M. K. (1985). A search for selective antagonists at M2 muscarinic receptors.[1][2][3][6] British Journal of Pharmacology, 85(2), 427-435.[1][2][6] Link

  • Melchiorre, C., et al. (1987). Polymethylene tetraamines: a new class of selective muscarinic antagonists.[1][2][3] Journal of Medicinal Chemistry, 30(2), 201-204.[1][2] Link[2]

  • Doods, H. N., et al. (1987). Characterization of muscarinic receptors in guinea-pig ileum and atria using the selective antagonists 4-DAMP and AF-DX 116.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Abcam Product Datasheet. 4-DAMP, Muscarinic receptor antagonist (ab120144).[1][2][3] Link[2]

  • Hello Bio Product Guide. Methoctramine tetrahydrochloride.[1][2][3] Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)

[1][2][3] Executive Safety Summary: Beyond the SDS Immediate Action Required: Treat 4-DAMP methiodide as a High-Potency Bioactive Compound (HPBC) . While many Safety Data Sheets (SDS) classify 4-DAMP methiodide generical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary: Beyond the SDS

Immediate Action Required: Treat 4-DAMP methiodide as a High-Potency Bioactive Compound (HPBC) .

While many Safety Data Sheets (SDS) classify 4-DAMP methiodide generically as an "Irritant" (H315, H319, H335) due to limited toxicological testing, this classification is dangerously misleading for a research setting.[1][2]

The Pharmacological Reality: 4-DAMP is a nanomolar-affinity antagonist of the Muscarinic M3 receptor (


 nM).[1][2][3] It is a quaternary ammonium salt, meaning it is charged and poorly penetrates the blood-brain barrier.[1][2][3] However, this concentrates its toxicity in the peripheral nervous system.[2][3]

Critical Hazard Profile:

  • Primary Route of Exposure: Inhalation of aerosolized dust during weighing.[3]

  • Physiological Impact: Systemic anticholinergic blockade.[2][3]

    • Respiratory:[1][4][5] Bronchodilation, drying of bronchial secretions.[2][3]

    • Ocular: Mydriasis (pupil dilation) and cycloplegia if dust contacts eyes.[3]

    • Gastrointestinal: Inhibition of motility (ileus).[2][3]

  • Physical State: Fine crystalline powder (electrostatic risk).[2][3]

Directive: Do not rely solely on standard "Irritant" protocols. Implement Containment Level 2 (CL2) practices with specific respiratory safeguards.

Hierarchy of Controls: The Defense Strategy

Personal Protective Equipment (PPE) is your last line of defense.[2][3] It is effective only when supported by engineering controls.[2][3]

Hierarchy Engineering 1. ENGINEERING CONTROLS (Primary Barrier) Chemical Fume Hood or Powder Weighing Station Admin 2. ADMINISTRATIVE CONTROLS (Process) SOPs, Restricted Access, Decontamination Logs Engineering->Admin  Supports PPE 3. PPE (Personal Barrier) Respiratory, Dermal, & Ocular Protection Admin->PPE  Enforces

Figure 1: The safety architecture for handling potent muscarinic antagonists.

Detailed PPE Specifications

To handle 4-DAMP methiodide safely, you must prevent two specific failure modes: Dust Inhalation and Dermal Permeation .[1][2][3]

A. Respiratory Protection (Critical)[2][3][5][6]
  • Requirement: N95 (minimum) or P100/HEPA respirator.[2][3]

  • Scientific Rationale: As a solid powder, 4-DAMP generates invisible micro-aerosols during spatula transfer.[1][2][3] A standard surgical mask offers zero protection against sub-micron particles.[2][3]

  • Protocol:

    • If working inside a certified fume hood: N95 Respirator (NIOSH-approved) is acceptable.[1][2][3]

    • If working on an open bench (NOT RECOMMENDED): Half-face P100 Elastomeric Respirator .[1][2][3]

B. Ocular Protection[2][3][7]
  • Requirement: Chemical Safety Goggles (Indirect Vent).[2][3]

  • Scientific Rationale: Safety glasses have gaps. 4-DAMP dust is light and electrostatic; it can travel around glasses.[1][2][3] Contact with the eye will cause immediate, prolonged pupil dilation (M3 blockade in the iris sphincter), rendering the researcher unable to read or operate machinery safely for up to 24 hours.[1][2]

C. Dermal Protection (Gloves)[1][2]
  • Requirement: Double-gloving with Nitrile.[1][2][3]

  • Inner Glove: 4 mil Nitrile (inspection layer).[2][3]

  • Outer Glove: 5-8 mil Nitrile (barrier layer).[1][2][3]

  • Scientific Rationale: Quaternary ammonium salts are generally water-soluble and polar.[1][2][3] Nitrile provides excellent permeation resistance against polar solids.[2][3] Latex is not recommended due to higher porosity to organic solvents often used in subsequent steps (e.g., DMSO).[1][2]

D. Body Protection[1][8]
  • Requirement: Lab coat with cuffed sleeves (Tyvek sleeves preferred).[2][3]

  • Rationale: Prevents powder accumulation on wrist skin, a common absorption point.[2][3]

Operational Protocol: Safe Weighing & Handling

This workflow is designed to neutralize the risk of electrostatic discharge and aerosolization.[3]

Table 1: Operational Parameters
ParameterSpecificationReason
Solvent Compatibility Water, DMSO, Ethanol4-DAMP is a salt; highly soluble in polar solvents.[1][2][3]
Static Control Anti-static gun / IonizerDry powders fly; static dispersal causes inhalation risk.[2][3]
Containment Fume Hood / Balance EnclosureVelocity: 80–100 fpm face velocity.[2][3]
Deactivation 10% Bleach or Soap/WaterQuaternary amines are stable; physical removal is key.[2][3]
Step-by-Step Workflow

HandlingProtocol Start START: Preparation Donning 1. Don PPE (Gown -> Mask -> Goggles -> Double Gloves) Start->Donning Check 2. Engineering Check Verify Fume Hood Flow Donning->Check Weigh 3. Weighing Procedure Use Anti-static Gun -> Transfer Slow Check->Weigh Solubilize 4. Solubilization Dissolve in DMSO/Water immediately Weigh->Solubilize Decon 5. Decontamination Wipe Balance & Spatula (Wet Wipe) Solubilize->Decon Doffing 6. Doff PPE (Outer Gloves -> Goggles -> Mask -> Wash Hands) Decon->Doffing

Figure 2: The "Zero-Dust" handling workflow for potent antagonists.

Detailed Methodology:
  • Preparation: Place an absorbent pad in the fume hood.[3] Bring the balance inside the hood if possible. If the balance is external, use a dedicated powder weighing enclosure.[2][3]

  • Static Neutralization: Use an anti-static gun on the vial and spatula before opening.[3] 4-DAMP methiodide is hygroscopic and static-prone.[1][2][3]

  • Transfer: Open the vial. Transfer the solid to a pre-weighed vial. Never return excess powder to the stock vial (risk of cross-contamination).[3]

  • Immediate Solubilization: Add solvent (e.g., DMSO or water) to the weighed powder immediately to trap the dust in liquid form.[3] Once in solution, the inhalation risk drops to near zero (unless aerosolized).[1][2]

  • Wet Decontamination: Do not sweep dry powder.[2][3] Use a wet Kimwipe (water/surfactant) to wipe the balance area and spatula.[3]

Emergency Response & Disposal

Accidental Exposure[1][3]
  • Inhalation: Move to fresh air immediately. If wheezing or dry mouth occurs, seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[2][3][6] Note: You may experience blurred vision and light sensitivity (mydriasis).[3] Do not drive.

  • Skin Contact: Wash with soap and water.[3] Quaternary amines can be irritating but are washed off easily due to water solubility.[2][3]

Waste Disposal[1][3][6][7][8]
  • Chemical Nature: Halogenated Organic (contains Iodide).[2][3]

  • Stream: Segregate into Halogenated Solvent/Organic Waste .[1][2][3]

  • Labeling: clearly label as "Contains High Potency Muscarinic Antagonist."

References

  • PubChem. (n.d.).[2][3] Compound Summary: 4-DAMP methiodide. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1][2]

  • National Institutes of Health (NIH). (2023).[2][3] Muscarinic Antagonists: Toxicity and Management. StatPearls. Retrieved October 26, 2023, from [Link]

Sources

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